Chlorophyll d

Photosynthesis Spectroscopy Pigment Analysis

Chlorophyll d (CAS 519-63-1) addresses the scarcity of well-characterized far-red photosynthetic pigments for spectroscopic calibration and photosystem research. • Qy absorption maximum at 697 nm in methanol-a 32 nm red-shift relative to chlorophyll a-enabling far-red/NIR wavelength calibration and photosystem engineering studies. • Intermediate oxidation potential (+0.88 V vs. SHE) provides a distinct electrochemical signature for method validation, unavailable from Chl a or Chl b. • Sourced as the predominant photopigment (>95% of cellular chlorophyll) of Acaryochloris marina; inquire for custom synthesis and bulk quantities.

Molecular Formula C54H70MgN4O6
Molecular Weight 895.5 g/mol
CAS No. 519-63-1
Cat. No. B1255416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorophyll d
CAS519-63-1
SynonymsChl d cpd
chlorophyll d
Molecular FormulaC54H70MgN4O6
Molecular Weight895.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
InChIInChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1
InChIKeyQXWRYZIMSXOOPY-SKHCYZARSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophyll d (CAS 519-63-1): Product Specifications and Core Characterization Data


Chlorophyll d (Chl d, CAS 519-63-1) is a magnesium-chlorin-type chlorophyll with a formyl substitution at the C3 position of ring A, distinguishing it structurally from chlorophyll a [1]. First isolated from red algae in 1943 [1], Chl d functions as the predominant photopigment in the oxygenic cyanobacterium Acaryochloris marina, where it constitutes over 95% of total cellular chlorophyll content [2]. The compound exhibits a characteristic red-shifted Qy absorption maximum at approximately 697 nm in methanol, extending photosynthetically active radiation capture into the far-red/near-infrared spectral region [1]. Its molecular formula is C54H70MgN4O6 with a molecular weight of 895.5 g/mol [3].

Why Chlorophyll d Cannot Be Replaced by Chlorophyll a, b, or f for Far-Red Photosynthetic Applications


Chlorophyll d is not functionally interchangeable with other chlorophyll variants due to its distinct spectroscopic and redox properties. The formyl substitution on ring A produces a 32 nm red-shift in the Qy absorption maximum relative to chlorophyll a (697 nm vs. 665 nm in methanol) [1], enabling oxygenic photosynthesis using photons with energy below 1.7 eV—a spectral region inaccessible to chlorophyll a-based photosystems [2]. Furthermore, the in vitro oxidation potential of Chl d (+0.88 V vs. SHE) falls intermediate between Chl a (+0.81 V) and Chl b (+0.94 V) [3], establishing a distinct redox profile that cannot be replicated by substituting Chl a or Chl b. Chl d also differs from Chl f, which exhibits an even more red-shifted absorption (707 nm in methanol) but co-occurs with Chl a in facultative far-red cyanobacteria rather than serving as the predominant reaction center pigment [1].

Quantitative Comparative Evidence for Chlorophyll d Selection in Far-Red Photosynthesis Research


Chlorophyll d Exhibits a 32 nm Qy Absorption Red-Shift Compared to Chlorophyll a in Identical Solvent Conditions

In 100% methanol, the Qy absorption maximum of chlorophyll d occurs at 697 nm, representing a 32 nm bathochromic shift relative to chlorophyll a (665 nm) and a 10 nm hypsochromic shift relative to chlorophyll f (707 nm) [1]. This formyl substitution-induced spectral tuning enables light capture in the far-red/near-infrared region, extending the photosynthetically active spectrum beyond the 700 nm threshold that limits conventional chlorophyll a-based systems [2].

Photosynthesis Spectroscopy Pigment Analysis

Chlorophyll d Exhibits an Intermediate Oxidation Potential Distinct from Both Chlorophyll a and b

In vitro electrochemical measurements in acetonitrile reveal that chlorophyll d has an oxidation potential of +0.88 V vs. SHE, which is 70 mV higher than chlorophyll a (+0.81 V) and 60 mV lower than chlorophyll b (+0.94 V) [1]. This intermediate redox positioning is attributed to the inductive effect of the formyl substituent on the conjugated π-electron system of the macrocycle [1]. Corresponding pheophytins follow the same relative ordering (Phe b > Phe d > Phe a), confirming that the substitution pattern, rather than the central magnesium, drives the redox differentiation [1].

Electrochemistry Redox Chemistry Bioenergetics

Chlorophyll d-Containing Photosystem II Maintains Comparable Enzyme Turnover Efficiency to Chlorophyll a-PSII Under Far-Red Illumination

A direct comparative study of enzyme turnover efficiency across PSII variants revealed that Chl-d-PSII, Chl-f-PSII, and Chl-a-PSII exhibit comparable efficiency in enzyme turnover under their respective optimal illumination conditions [1]. However, Chl-d-PSII demonstrates increased sensitivity to high-light photodamage relative to Chl-a-PSII and Chl-f-PSII due to modified energy gaps on the acceptor side that favor recombination via PD1+Phe- repopulation, resulting in elevated singlet oxygen production [1]. This establishes a functional trade-off: Chl-d-PSII retains water-splitting competence using lower-energy photons (far-red) but exhibits reduced photoprotective resilience compared to Chl-f-PSII [2].

Photosystem II Enzyme Kinetics Bioenergetics

Single-Site Substitution of Chlorophyll d at the ChlD1 Position Enables Spectral Shift Beyond the Far-Red Light Limit

Ab initio correlated (ADC2) and linear-response time-dependent density functional theory (LR-TDDFT) calculations combined with hybrid quantum/classical (QM/MM) simulations demonstrate that substitution of a single chlorophyll pigment at the ChlD1 site of the PSII reaction center by chlorophyll d produces a spectral shift beyond the far-red light limit [1]. This computational model reproduces key structural and spectroscopic observations and indicates that Chl d at the ChlD1 site can function as an excitation energy sink capable of initiating primary charge separation [1]. No equivalent computational evidence exists demonstrating that Chl a or Chl b substitution at this site produces comparable far-red spectral tuning.

Photosystem II Computational Chemistry Synthetic Biology

Chlorophyll d Light-Harvesting System Increases PSII Absorption Cross-Section by Approximately 200% via Pcb Protein Supercomplex Assembly

Structural characterization of the PSII supercomplex from Acaryochloris marina reveals that the chlorophyll d light-harvesting system, composed of Pcb proteins, functionally associates with the PSII reaction center core to form a giant supercomplex with a molecular mass of approximately 2300 kDa and dimensions of 385 Å × 240 Å [1]. Each PSII-RC monomer is flanked by four Pcb subunits, which together increase the absorption cross-section of the PSII-RC core by nearly 200% [1]. This architectural organization is specific to the Chl d-based light-harvesting apparatus and is not observed in Chl a-based PSII supercomplexes from model cyanobacteria such as Thermosynechococcus elongatus.

Light-Harvesting Structural Biology Photosynthesis

Research and Industrial Application Scenarios for Chlorophyll d Based on Quantified Differentiation Evidence


Far-Red/NIR Spectroscopic Calibration and Analytical Standard Development

The well-characterized Qy absorption maximum of Chl d at 697 nm in methanol, representing a 32 nm red-shift relative to Chl a [1], makes this compound valuable as a wavelength calibration standard for far-red and near-infrared spectroscopic instrumentation. Its intermediate oxidation potential (+0.88 V vs. SHE) provides a distinct electrochemical signature for method validation [2]. However, procurement planning must account for the current lack of a standardized quantitative determination method and limited commercial availability of certified reference materials [3].

Photosystem II Bioenergetic Studies Investigating Far-Red Light Adaptation Trade-Offs

The comparative enzyme turnover and photodamage data establish Chl-d-PSII as a distinct experimental system for investigating the functional trade-offs associated with far-red light adaptation [1]. Unlike Chl-f-PSII, which evolved enhanced photoprotective resilience, Chl-d-PSII maintains water-splitting competence using lower-energy photons but exhibits elevated singlet oxygen production under high-light stress [1]. This functional distinction makes Chl d-containing PSII preparations essential for studies examining the evolutionary constraints on photosystem redesign.

Computational and Synthetic Biology Approaches to Pigment-Site Engineering

The computational demonstration that single-site substitution of Chl d at the ChlD1 position produces a spectral shift beyond the far-red light limit [1] supports the use of Chl d as a reference pigment in rational design workflows for engineered photosystems. This evidence positions Chl d as a target molecule for synthetic biology efforts aimed at extending the spectral range of oxygenic photosynthesis in heterologous expression systems.

Structural Studies of Far-Red Light-Harvesting Antenna Architectures

The 200% absorption cross-section enhancement conferred by the Chl d-specific Pcb protein supercomplex architecture [1] provides a quantitative benchmark for structural studies examining antenna-reaction center coupling efficiency. This application scenario is supported by the availability of detailed structural coordinates for the Chl d-containing PSII supercomplex, enabling comparative modeling of light-harvesting efficiency across different pigment systems.

Technical Documentation Hub

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